6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine
Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine is a boron-containing heterocyclic compound It is characterized by the presence of a dioxaborolane group attached to an imidazo[1,2-b]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated imidazo[1,2-b]pyridazine is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the imidazo[1,2-b]pyridazine core to its corresponding dihydro derivatives.
Substitution: The dioxaborolane group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation of the boron center yields boronic acids, while substitution reactions can produce a variety of functionalized imidazo[1,2-b]pyridazine derivatives .
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Research explores its potential as a therapeutic agent, including its use in drug discovery and development.
Industry: It is utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine exerts its effects involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. Additionally, the imidazo[1,2-b]pyridazine core can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar synthetic applications.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another derivative with an isopropoxy group, used in borylation reactions.
2-Methoxypyridine-5-boronic acid pinacol ester: A related compound with a pyridine ring, used in organic synthesis.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine stands out due to its unique combination of a boron-containing dioxaborolane group and an imidazo[1,2-b]pyridazine core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-5-6-10-14-7-8-16(10)15-9/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFBCTYFSMFHSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN3C=CN=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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